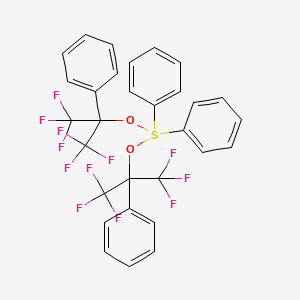

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane

Descripción general

Descripción

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is a useful research compound. Its molecular formula is C30H20F12O2S and its molecular weight is 672.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Martin Sulfurane, also known as Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, or Martin’s Sulfurane Dehydrating agent, is a versatile reagent in organic synthesis .

Target of Action

Martin Sulfurane is reactive towards active hydrogen compounds . It is one of the reagents of choice for a class of reactions including dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling .

Mode of Action

The general mechanism of action involves the rapid exchange of one of the alkoxy ligands on the sulfurane, followed by ionization giving an alkoxysulfonium ion, which, in turn, undergoes E1 or E2 elimination .

Biochemical Pathways

The primary biochemical pathway affected by Martin Sulfurane is the dehydration of secondary alcohols to give alkenes . This reaction involves the removal of a water molecule (or the elements of water) from a molecule .

Pharmacokinetics

It’s worth noting that the compound is a white solid that easily undergoes sublimation .

Result of Action

The result of Martin Sulfurane’s action is the transformation of the target molecules through reactions such as dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling . For example, one application is for the dehydration of a secondary alcohol to give an alkene .

Action Environment

Martin Sulfurane is a mild and neutral reagent . These reactions are quite compatible with a wide range of functional groups like carbamate, carbonyl, ester, ether, etc . It is sensitive to water and is best stored in a glove box .

Análisis Bioquímico

Biochemical Properties

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane plays a crucial role in biochemical reactions, particularly in organic synthesis. It acts as a reagent in the dehydration of secondary alcohols to alkenes, a reaction that is facilitated by its unique structure . The compound interacts with various enzymes and proteins, although specific interactions are not well-documented in the literature. Its hypervalent sulfur center allows it to participate in electron transfer processes, making it a valuable tool in synthetic chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its hypervalent sulfur center. This unique structure allows it to act as an electron donor or acceptor in various chemical reactions. For example, in the dehydration of secondary alcohols, the sulfurane facilitates the removal of a water molecule, resulting in the formation of an alkene . This mechanism involves the formation of a transient intermediate, which is stabilized by the hypervalent sulfur center.

Actividad Biológica

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is a synthetic compound with significant potential in various biochemical applications. Its unique structure and properties make it a subject of interest in organic synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C30H20F12O2S

- Molecular Weight : 672.5 g/mol

- CAS Number : 32133-82-7

- IUPAC Name : bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane

This compound exhibits biological activity primarily through its interactions with cellular targets. The fluorinated alkoxy groups enhance lipophilicity and stability, allowing for better membrane permeability and interaction with lipid bilayers.

Key Mechanisms:

- Antioxidant Activity : The compound has demonstrated notable antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated metabolism.

- Cell Signaling Modulation : The compound potentially influences signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

| Compound | IC50 (µg/mL) |

|---|---|

| Diphenyl-bis(sulfurane) | 15.5 ± 0.5 |

| Ascorbic Acid | 5.86 ± 0.13 |

The lower IC50 value of ascorbic acid indicates its stronger antioxidant capacity compared to the sulfurane compound; however, the latter still shows promising potential in mitigating oxidative damage .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| A549 (Lung) | 12.8 |

These findings indicate a potential role for the compound in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the efficacy of this compound in reducing oxidative stress in human fibroblasts subjected to hydrogen peroxide treatment. The results showed a significant reduction in reactive oxygen species (ROS) levels upon treatment with the compound.

Study 2: In Vivo Antitumor Activity

In an animal model of breast cancer (using MCF7 xenografts), administration of this compound resulted in a marked reduction in tumor growth compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is primarily utilized as a reagent in organic synthesis. It facilitates several key reactions:

- Dehydration of Alcohols : This compound effectively converts secondary alcohols into alkenes through dehydration processes. The hypervalent sulfur center allows for the efficient removal of water molecules during the reaction.

- Formation of Sulfinimines : It plays a crucial role in the synthesis of sulfinimines, which are valuable intermediates in pharmaceutical chemistry .

Biochemical Applications

The compound's biochemical properties make it suitable for various applications:

- Reagent in Biochemical Reactions : It is employed in reactions such as amide cleavage and oxidation processes. Its mild and neutral nature allows it to be used without causing significant side reactions .

- Potential Therapeutic Uses : Research indicates that derivatives of this sulfurane may exhibit biological activity that could be harnessed for therapeutic applications. For instance, studies suggest potential anti-inflammatory properties linked to similar compounds.

Case Study 1: Organic Transformations

In a study focusing on the use of this compound for organic transformations, researchers demonstrated its efficacy in dehydrating secondary alcohols. The study highlighted the compound's ability to produce high yields of alkenes under mild conditions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Pharmaceutical Chemistry

Another investigation explored the use of this compound in synthesizing sulfinimines for drug development. The results indicated that the sulfurane could facilitate the formation of complex molecular architectures that are crucial in creating new pharmaceutical agents.

Data Table: Summary of Key Applications

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Organic Synthesis | Reagent for dehydration and formation of alkenes | Dehydration of alcohols |

| Biochemical Reactions | Acts as a mild reagent for various biochemical processes | Amide cleavage, oxidation |

| Pharmaceutical Chemistry | Potential use in drug synthesis and development | Synthesis of sulfinimines |

Propiedades

IUPAC Name |

bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBJVUYNZSLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394127 | |

| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-82-7 | |

| Record name | (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032133827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-BIS(1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPOXY)SULFURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9631K90E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Martin's sulfurane and what is its primary use in organic synthesis?

A1: Martin's sulfurane, also known as diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, is a mild and highly selective dehydrating agent commonly used in organic synthesis. [, , , , , , , , , , ] It is particularly useful for the dehydration of alcohols to form alkenes, especially in complex molecules where other methods may lead to unwanted side reactions.

Q2: How does Martin's sulfurane interact with alcohols to achieve dehydration?

A2: Martin's sulfurane reacts with alcohols through a nucleophilic attack by the alcohol oxygen on the electrophilic sulfur atom of the sulfurane. This forms an intermediate alkoxysulfonium salt. Subsequent elimination of diphenyl sulfide and a substituted phenol generates the desired alkene. [, , , , ]

Q3: What are the advantages of using Martin's sulfurane over other dehydrating agents?

A3: Martin's sulfurane offers several advantages:

- Mild reaction conditions: It operates under mild conditions, often at room temperature or slightly above, making it suitable for substrates sensitive to harsh acids or bases. [, , , ]

- High regioselectivity: It exhibits excellent regioselectivity in dehydration reactions, often favoring the formation of the more substituted alkene. [, , , , ]

- Stereospecificity: In certain cases, particularly with β-hydroxy-α-amino acid derivatives, Martin's sulfurane has demonstrated stereospecific dehydration, leading to the selective formation of either E or Z isomers. [, , ]

Q4: Can you provide the molecular formula and weight of Martin's sulfurane?

A4: The molecular formula of Martin's sulfurane is C30H22F12O2S, and its molecular weight is 674.63 g/mol.

Q5: Are there any specific spectroscopic data available for characterizing Martin's sulfurane?

A5: While readily available spectroscopic data for Martin's sulfurane is limited, its characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the structure and purity of the reagent.

Q6: What are some notable applications of Martin's sulfurane in the synthesis of natural products?

A6: Martin's sulfurane has played a crucial role in the total synthesis of various natural products. This includes its use in synthesizing the neocarzinostatin chromophore aglycon, a potent antitumor agent, by facilitating the elimination of a tertiary hydroxyl group. [] It was also instrumental in assembling the diene unit in (−)-galbonolide B, a marine natural product, and in constructing the tetracyclic core of cyanogramide D, another marine natural product. [, ]

Q7: Has computational chemistry been used to study the dehydration mechanism of Martin's sulfurane?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ylide transfer from Martin's sulfurane to carbonyl compounds. [] These calculations have provided insights into the reaction pathways and the factors influencing product formation. Additionally, DFT calculations were used to elucidate the stereospecificity observed in the dehydration of β-tert-hydroxy amino acid derivatives, revealing a highly asynchronous E2 anti process. []

Q8: Have any studies explored the structure-activity relationship (SAR) of Martin's sulfurane?

A8: While extensive SAR studies specifically focused on modifying Martin's sulfurane are limited, some research investigated the steric and electronic effects of secondary alcohols on their reactivity with the reagent. [] Understanding these effects can provide valuable information for optimizing reaction conditions and predicting the outcome of dehydration reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.